molecular formula C12H8Cl2N2O2 B2819453 2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid CAS No. 57978-49-1

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid

Cat. No. B2819453
CAS RN: 57978-49-1
M. Wt: 283.11
InChI Key: FJBJORSODLVTLR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom at the 3rd and 4th positions of the phenyl group, an amino group attached to the phenyl group, and a carboxylic acid group attached to the 3rd position of the pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions. For example, pyrazolo[3,4-b]quinolinones are synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a six-membered carbon ring) attached to the pyridine ring via an amino group. The phenyl group is substituted with two chlorine atoms .


Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, can undergo typical acid-base reactions. It can donate a proton (H+) to a base, or accept a pair of electrons from a nucleophile .

Scientific Research Applications

Synthesis and Derivative Formation

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid and its derivatives play a significant role in various synthetic processes. For example, a study on microwave-assisted synthesis reported the creation of 2-aminothiophene-3-carboxylic acid derivatives and their efficient transformation under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). This highlights the compound's utility in synthesizing diverse chemical structures.

Antimicrobial Activities

Research into the antimicrobial properties of pyridine carboxylic acids and their derivatives has shown significant findings. One study detailed the antibacterial and antifungal activities of various pyridine-2-carboxylic acid derivatives, including their DNA interactions and spectroscopic characterizations (Tamer et al., 2018). This suggests potential applications in pharmaceuticals and healthcare.

Vibrational Investigations and Spectroscopy

Vibrational spectroscopy studies, such as FTIR and Raman, provide insights into the molecular structures and interactions of pyridine carboxylic acids. One investigation focused on the complex of pyridine with tartaric acid, highlighting the importance of such acids in structural analysis and the development of pharmaceuticals (Periathai & Rajagopal, 2014).

Extraction and Separation Techniques

The compound's role in extraction and separation processes is also notable. Research on the extraction of pyridine-3-carboxylic acid using various diluents demonstrated its relevance in the biochemical and pharmaceutical industries (Kumar & Babu, 2009).

Catalysis and Chemical Reactions

This compound derivatives have been utilized in catalytic processes. For instance, a study on palladium-catalyzed arylation highlighted the beta-arylation of carboxylic acid derivatives using pyridine-containing directing groups (Zaitsev, Shabashov, & Daugulis, 2005).

Coordination Polymers and Crystal Engineering

The compound is used in the formation of coordination polymers and crystal engineering. A study demonstrated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions, forming different products based on the presence or absence of pyridine (Ghosh, Savitha, & Bharadwaj, 2004).

Self-Assembly and Organized Structures

The self-assembly properties of amphoteric azopyridine carboxylic acids, derivatives of pyridine carboxylic acid, have been studied. These compounds exhibit unique behaviors influenced by external stimuli such as heat, pH changes, and light (Aoki, Nakagawa, & Ichimura, 2000).

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It would be particularly interesting to explore its potential biological activities given the activities observed for similar compounds .

Mechanism of Action

Target of Action

A related compound was found to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This pathway plays a crucial role in cell survival and growth, suggesting that our compound may have similar targets and effects.

Mode of Action

The exact mode of action of this compound is currently unknown. This can lead to changes in cellular processes controlled by these proteins .

Biochemical Pathways

Given the potential inhibition of the dyrk1a-pkb/akt pathway , it could affect various downstream processes, including cell proliferation, apoptosis, and metabolism.

Result of Action

Inhibition of the dyrk1a-pkb/akt pathway could potentially lead to decreased cell proliferation and increased apoptosis .

properties

IUPAC Name

2-(3,4-dichloroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBJORSODLVTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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